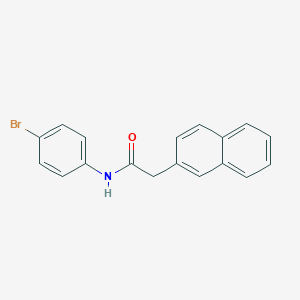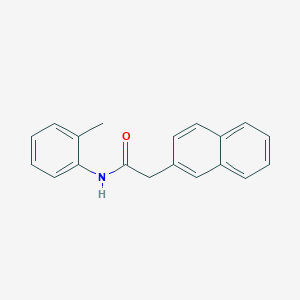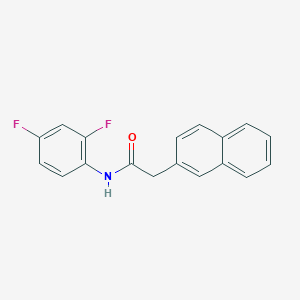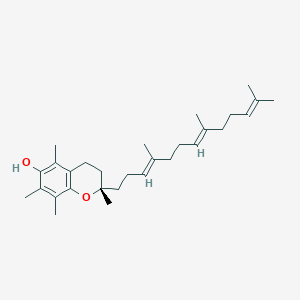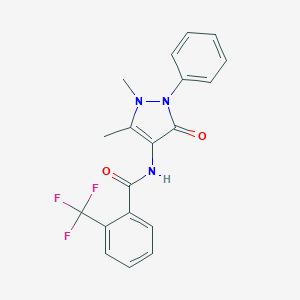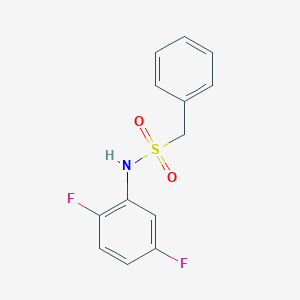
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide, also known as DFPMS, is a chemical compound that has gained significant attention in scientific research due to its various biological activities. DFPMS is a sulfonamide derivative that has been synthesized using different methods.
Mécanisme D'action
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. CA IX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide also inhibits the production of inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide also inhibits the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs). Moreover, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has been found to have anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, stability at room temperature, and low toxicity. However, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has some limitations, such as its low yield during synthesis and its relatively high cost compared to other sulfonamide derivatives.
Orientations Futures
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has the potential for further research in various areas. Firstly, it can be studied for its anti-cancer effects on other types of cancer, such as prostate and pancreatic cancer. Secondly, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can be modified to improve its potency and selectivity towards CA IX. Thirdly, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can be used as a lead compound for the development of new anti-inflammatory and antibacterial drugs. Lastly, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can be studied for its potential as a diagnostic tool for cancer imaging, as CA IX is overexpressed in various cancer cells.
Conclusion:
In conclusion, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its various biological activities. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide inhibits the growth of cancer cells, has anti-inflammatory and antibacterial effects, and inhibits the activity of CA IX and NF-κB. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has several advantages for lab experiments but also has some limitations. Further research on N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can lead to the development of new drugs for cancer, inflammation, and bacterial infections, as well as its potential as a diagnostic tool for cancer imaging.
Méthodes De Synthèse
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can be synthesized using various methods, including the reaction of 2,5-difluoroaniline with benzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,5-difluoroaniline with benzenesulfonyl chloride in the presence of a catalyst. The yield of N-(2,5-difluorophenyl)(phenyl)methanesulfonamide using these methods ranges from 60-80%.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has been studied for its biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Moreover, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has been shown to have antibacterial activity against gram-positive bacteria.
Propriétés
Nom du produit |
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide |
|---|---|
Formule moléculaire |
C13H11F2NO2S |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
N-(2,5-difluorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-7-12(15)13(8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Clé InChI |
RNSWSPZJOBKPMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)F)F |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)
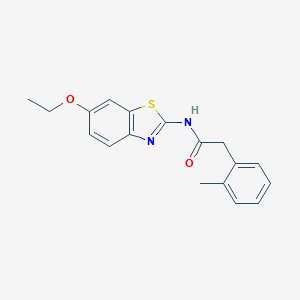
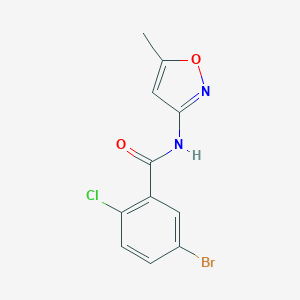
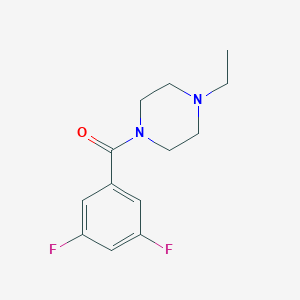
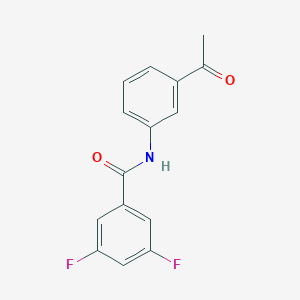
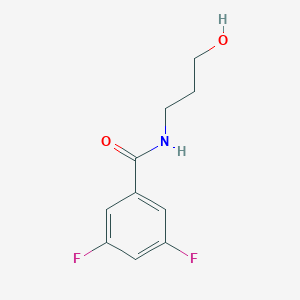
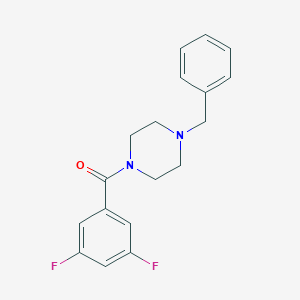
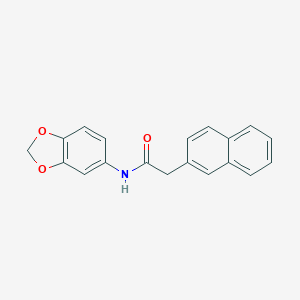
![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)
